molecular formula C22H18Cl2O3 B13887541 3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal

3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal

Katalognummer: B13887541
Molekulargewicht: 401.3 g/mol
InChI-Schlüssel: BVFWEZOPPSKXCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal is an organic compound characterized by its complex structure, which includes dichlorophenyl, methoxyphenyl, and phenoxypropanal groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal involves its interaction with specific molecular targets and pathways. Preliminary studies suggest that it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects . Further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C22H18Cl2O3

Molekulargewicht

401.3 g/mol

IUPAC-Name

3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal

InChI

InChI=1S/C22H18Cl2O3/c23-20-11-6-16(14-21(20)24)15-26-18-9-7-17(8-10-18)22(12-13-25)27-19-4-2-1-3-5-19/h1-11,13-14,22H,12,15H2

InChI-Schlüssel

BVFWEZOPPSKXCM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC(CC=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.